molecular formula C19H23NO2 B1465090 N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide CAS No. 42407-58-9

N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-phenylpropionamide

Cat. No. B1465090
CAS No.: 42407-58-9
M. Wt: 297.4 g/mol
InChI Key: NJAUTWPSWIXOPR-UHFFFAOYSA-N
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Patent
US05488131

Procedure details

Into a dry 1 L round-bottomed flask equipped with a magnetic stirrer was added (+)-pseudoephedrine (22.34 g, 135.22 mmol, 1.0 equiv), triethylamine (21.5 mL, 154 mmol, 1.14 equiv), and tetrahydrofuran (300 mL). The solution was cooled to 0° C. and hydrocinnamoyl chloride (25.08 g, 148.74 mmol, 1.1 equiv) in tetrahydrofuran (100 mL) was added via cannula over a 20 minute interval. After 30 minutes, the reaction was quenched with water. The amide was extracted from water (1 L) with ethyl acetate (400 mL, 120 mL, 120 mL), and the combined organic extracts were dried over sodium sulfate. After removal of the solvent under reduced pressure, a white solid was obtained, which was recrystallized from 2:1:1 ether/dichloromethane/hexanes (500 mL) affording the hydrocinnamide as white crystals (30.24 g, 75% yield): mp 102°-104° C.; 1H NMR (300 MHz, C6D6) δ7.0-7.4 (m, 5H), 4.59 (br, 1H), 4.48 (t, 1H, J=7.1 Hz), 4.20 (m, 1H), 4.01 (dd, 1H, J=8.4 Hz, 2.4 Hz), 3.66 (m, 1H), 3.15 (m, 2H), 2.93 (t, 2H, J=7.7 Hz), 2.79 (s, 3H), 2.49 (m, 2H), 2.13 (m, 2H), 2.02 (s, 3H), 0.92 (d, 3H, J=7.0 Hz), 0.49 (d, 3H, J=6.8 Hz); 13C NMR (75.5 MHz, CDCl3) δ174.3, 173.2, 142.2, 141.5, 141.3, 141.1, 128.6, 128.39, 128.36, 128.31, 128.29, 128.2, 127.6, 126.8, 126.4, 126.1, 125.9, 76.3, 75.3, 58.0, 36.1, 35.4, 32.3, 31.5, 31.1, 26.9, 15.2, 14.3; FTIR (neat film) cm-1 3374 (br, m), 3027 (m), 1621 (s), 1495 (m), 1454 (m), 1406 (m), 1118(m), 1048 (m), 753 (m), 701 (m); HRMS (FAB) Calcd for C19H24NO2 (MH+): 298.1808; Found: 298.1806.
Name
(+)-pseudoephedrine
Quantity
22.34 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25.08 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]([NH:11][CH3:12])[C@@H:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(N(CC)CC)C.[C:20](Cl)(=[O:29])[CH2:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>O1CCCC1>[OH:10][CH:3]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH:2]([N:11]([CH3:12])[C:20](=[O:29])[CH2:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH3:1]

Inputs

Step One
Name
(+)-pseudoephedrine
Quantity
22.34 g
Type
reactant
Smiles
C[C@@H]([C@H](C1=CC=CC=C1)O)NC
Name
Quantity
21.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
25.08 g
Type
reactant
Smiles
C(CCC1=CC=CC=C1)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a dry 1 L round-bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
The amide was extracted from water (1 L) with ethyl acetate (400 mL, 120 mL, 120 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
a white solid was obtained
CUSTOM
Type
CUSTOM
Details
which was recrystallized from 2:1:1 ether/dichloromethane/hexanes (500 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C(C)N(C(CCC1=CC=CC=C1)=O)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30.24 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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